molecular formula C17H13NO2 B8698191 1-(p-Tolyl)isoquinoline-3-carboxylic acid CAS No. 89242-17-1

1-(p-Tolyl)isoquinoline-3-carboxylic acid

Cat. No.: B8698191
CAS No.: 89242-17-1
M. Wt: 263.29 g/mol
InChI Key: LYBFJSVPDRRTQX-UHFFFAOYSA-N
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Description

1-(p-Tolyl)isoquinoline-3-carboxylic acid is an organic compound belonging to the isoquinoline family Isoquinolines are aromatic polycyclic compounds characterized by a benzene ring fused to a pyridine ring This specific compound features a 4-methylphenyl group attached to the isoquinoline core, with a carboxylic acid functional group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(p-Tolyl)isoquinoline-3-carboxylic acid can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach involves the regioselective electrophilic reactions at specific positions of the isoquinoline core, followed by subsequent conversions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The process requires precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the desired product yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(p-Tolyl)isoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed:

    Oxidation: Quinoline derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

1-(p-Tolyl)isoquinoline-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(p-Tolyl)isoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membrane integrity, inhibit motility, and prevent biofilm formation . The compound’s interaction with cellular components leads to morphological changes and impaired cellular functions.

Comparison with Similar Compounds

    1-(4-Methylphenyl)isoquinoline: Lacks the carboxylic acid group, resulting in different chemical properties and reactivity.

    Isoquinoline-3-carboxylic acid: Lacks the 4-methylphenyl group, affecting its biological activity and applications.

    1-Phenylisoquinoline-3-carboxylic acid: Similar structure but with a phenyl group instead of a 4-methylphenyl group.

Uniqueness: 1-(p-Tolyl)isoquinoline-3-carboxylic acid is unique due to the presence of both the 4-methylphenyl group and the carboxylic acid functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

89242-17-1

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

1-(4-methylphenyl)isoquinoline-3-carboxylic acid

InChI

InChI=1S/C17H13NO2/c1-11-6-8-12(9-7-11)16-14-5-3-2-4-13(14)10-15(18-16)17(19)20/h2-10H,1H3,(H,19,20)

InChI Key

LYBFJSVPDRRTQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C32)C(=O)O

Origin of Product

United States

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